5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound "5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol" is a member of the 1,2,4-triazole class, which is known for its diverse biological activities and applications in various fields of chemistry and medicine. The 1,2,4-triazole nucleus is a common motif in compounds with potential pharmacological properties, including antibacterial, antifungal, antioxidant, anti-inflammatory, and molluscicidal activities . The specific compound , while not directly studied in the provided papers, shares structural similarities with the compounds that have been synthesized and analyzed in these studies.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the use of starting materials such as phenyl benzoates, which can undergo Fries rearrangement to yield hydroxy benzophenones. These intermediates can then be treated with reagents like ethyl bromoacetate and thiosemicarbazide to yield the desired triazole-thiol compounds . Similar synthetic strategies are employed in the preparation of various substituted 1,2,4-triazole derivatives, as seen in the synthesis of compounds with a (2,4-dichlorophenoxy)methyl moiety and S-substituted derivatives of triazole-thiones .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and dihedral angles between rings in the molecules . Additionally, density functional theory (DFT) calculations are used to predict the optimized geometry, vibrational frequencies, and NMR chemical shift values, which are then compared with experimental data for validation .
Chemical Reactions Analysis
The 1,2,4-triazole derivatives can undergo various chemical reactions, including cyclization, condensation, and intramolecular cyclization, to form fused ring systems or to introduce additional functional groups such as thiadiazoles and thiadiazines . These reactions are typically carried out in the presence of reagents like isothiocyanates, alkyl halides, or active methylene nitriles, and under conditions such as reflux or the use of solvents like DMF or dioxane .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. For instance, the presence of substituents like the dimethylphenoxy group can affect the compound's solubility, density, and melting point . Theoretical calculations, such as those for nonlinear optical properties, suggest that some triazole derivatives have greater nonlinear optical properties than urea, indicating potential applications in materials science . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potentials, are also analyzed using DFT calculations to understand the reactivity and stability of these compounds .
Scientific Research Applications
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Peptidomimetic Applications
- Field : Organic & Biomolecular Chemistry
- Application Summary : Triazole amino acid monomers, which are similar to the compound you mentioned, have gained interest among peptidic foldamers. They are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .
- Methods of Application : These monomers are synthesized via a ruthenium-catalyzed azide alkyne cycloaddition (RuAAC). A systematic quantum chemical study was performed on all monomers to evaluate their conformational properties .
- Results : The study indicated that these monomers have the capacity to form several low energy conformers. This feature may be used to effect structural diversity when the monomers are inserted into various peptide sequences .
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Proteomics Research
- Field : Proteomics
- Application Summary : The compound “5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is listed as a product for proteomics research .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of using this compound in proteomics research were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
3-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-8-5-9(2)7-11(6-8)17-10(3)12-14-15-13(18)16(12)4/h5-7,10H,1-4H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJGXJZJMRNNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C2=NNC(=S)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395873 |
Source
|
Record name | 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588673-46-5 |
Source
|
Record name | 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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